2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Übersicht

Beschreibung

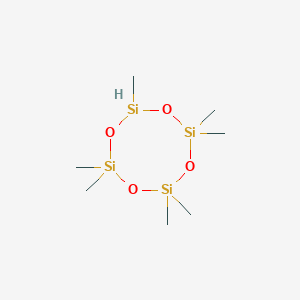

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a chemical compound with the molecular formula C7H22O4Si4. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its unique structure, which includes a cyclooctane ring with multiple methyl groups attached to silicon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of silanes with oxygen-containing compounds under controlled conditions. One common method includes the hydrolysis and condensation of methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and controlled reaction environments is crucial to achieving the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: Methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes. These products have diverse applications in materials science, pharmaceuticals, and industrial processes.

Wissenschaftliche Forschungsanwendungen

Material Science

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is utilized in the development of advanced materials due to its thermal stability and low surface energy. It is often used as a polymer additive to enhance the mechanical properties of silicone-based materials.

- Case Study : Research has shown that incorporating this siloxane compound into silicone elastomers significantly improves their tensile strength and elongation at break compared to standard formulations.

Coatings and Sealants

The compound is employed in formulating high-performance coatings and sealants that require excellent weather resistance and durability. Its low volatility and high thermal stability make it suitable for outdoor applications.

- Case Study : A study demonstrated that coatings containing this siloxane exhibited superior adhesion and resistance to UV degradation compared to traditional silicone coatings.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a potential excipient or carrier for drug delivery systems. Its biocompatibility and ability to form stable emulsions enhance the solubility of hydrophobic drugs.

- Case Study : Research indicates that formulations using this siloxane as a carrier improved the bioavailability of poorly soluble drugs by facilitating their absorption in biological systems.

Cosmetics

The compound is also found in cosmetic formulations due to its skin-conditioning properties and ability to impart a smooth feel on application. It acts as an emollient and enhances the spreadability of creams and lotions.

- Case Study : Clinical evaluations have shown that skincare products containing this siloxane lead to improved skin hydration levels compared to products without it.

Comparative Analysis of Applications

| Application Area | Benefits | Case Study Findings |

|---|---|---|

| Material Science | Enhanced mechanical properties | Improved tensile strength in silicone elastomers |

| Coatings & Sealants | Excellent weather resistance | Superior adhesion and UV resistance |

| Pharmaceuticals | Improved drug solubility | Increased bioavailability of hydrophobic drugs |

| Cosmetics | Enhanced skin feel | Better hydration levels in skincare products |

Wirkmechanismus

The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide unique reactivity, allowing it to form stable complexes with other molecules. This reactivity is harnessed in applications such as catalysis, where the compound acts as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,4,4,6,8,8-Heptamethylnonane: A highly branched alkane used as a reference compound for cetane ratings and in surrogate mixtures for fuels.

Octamethylcyclotetrasiloxane: Another siloxane compound with similar applications in materials science and industry.

Uniqueness

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its specific cyclic structure and multiple methyl groups, which provide distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidation.

Biologische Aktivität

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (CAS Number: 10448-09-6) is a siloxane compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects observed in various studies, and implications for future research.

The compound's molecular formula is with a molecular weight of approximately 358.69 g/mol. Key physical properties include:

- Density : 1.01 g/cm³

- Boiling Point : 275.8 °C

- Flash Point : 107.4 °C

- LogP : 3.151

These properties suggest a moderate hydrophobic character which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several areas of interest:

Toxicity and Safety

A significant study assessed the toxicity of this compound in mice. The reported lethal dose (LDLo) was found to be 3000 mg/kg via oral administration . Such findings highlight the need for caution in handling and potential exposure to this compound.

Antimicrobial Properties

Preliminary investigations have suggested that siloxane compounds can exhibit antimicrobial activity. While specific studies on this compound are sparse, related siloxanes have shown effectiveness against various bacterial strains. Future research could explore its efficacy against pathogens in clinical settings.

Biocompatibility

Due to its siloxane structure and moderate hydrophobicity, there is potential for applications in biomedical fields such as drug delivery systems or as a component in biomaterials. Research into the biocompatibility of similar siloxanes suggests that they may support cell adhesion and proliferation .

Case Studies and Research Findings

Discussion

The biological activity of this compound remains an emerging field of study. Its toxicity profile necessitates careful handling and further investigation into its safety for human use. The potential antimicrobial properties warrant additional research to confirm efficacy against specific pathogens.

Future Directions

Future studies should focus on:

- In-depth Toxicological Studies : To establish a comprehensive safety profile.

- Antimicrobial Testing : To evaluate the effectiveness against various microbial strains.

- Biocompatibility Assessments : To explore applications in biomedical engineering.

Eigenschaften

IUPAC Name |

2,2,4,4,6,6,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h12H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTMUXYRYKDGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O4Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-05-8 | |

| Record name | 2,2,4,4,6,6,8-Heptamethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.